molecular formula C7H7N5O2 B6174636 methyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate CAS No. 2613385-83-2

methyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate

Cat. No.: B6174636
CAS No.: 2613385-83-2
M. Wt: 193.2
InChI Key:
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Description

Methyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate is a heterocyclic compound with a molecular formula of C7H7N5O2 and a molecular weight of 193.16 g/mol . This compound is characterized by its pyrazolo[1,5-a][1,3,5]triazine core, which is a fused ring system containing both pyrazole and triazine rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate typically involves the reaction of appropriate pyrazole and triazine precursors under controlled conditions. One common method involves the nucleophilic addition of an arylamine to a triazine derivative in the presence of a solvent such as dioxane . The reaction conditions often require moderate temperatures and may involve catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

Methyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

2613385-83-2

Molecular Formula

C7H7N5O2

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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